molecular formula C23H25NO2 B2676129 N-(2-methoxy-2-phenylbutyl)-2-(naphthalen-1-yl)acetamide CAS No. 1797881-66-3

N-(2-methoxy-2-phenylbutyl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2676129
CAS No.: 1797881-66-3
M. Wt: 347.458
InChI Key: PWJBMCWAJZLKIQ-UHFFFAOYSA-N
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Description

N-(2-methoxy-2-phenylbutyl)-2-(naphthalen-1-yl)acetamide is a synthetic acetamide derivative intended for research applications. While specific biological data for this compound is under investigation, its core structure is closely related to a class of naphthyl-functionalized acetamides that have demonstrated significant promise in pharmacological research, particularly as cholinesterase inhibitors . Acetamide derivatives have been extensively studied for their potential in addressing complex, multifactorial diseases. Research on similar naphthalen-1-yl acetamide structures has shown selective inhibition of butyrylcholinesterase (BChE), an enzyme that plays a critical role in the progression of Alzheimer's disease (AD) . Inhibiting this enzyme can lead to increased acetylcholine concentration and reduced associated pathological markers, offering a potential therapeutic strategy . Furthermore, related compounds also exhibit antioxidant properties, which are valuable for investigating oxidative stress-related pathways in neurodegenerative conditions . Beyond neuroscience, acetamide scaffolds bearing naphthalene groups have also been explored in oncology research for their antiproliferative activities against various human cancer cell lines . This wide range of potential applications makes this compound a compound of interest for researchers in medicinal chemistry and drug discovery. This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-methoxy-2-phenylbutyl)-2-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO2/c1-3-23(26-2,20-13-5-4-6-14-20)17-24-22(25)16-19-12-9-11-18-10-7-8-15-21(18)19/h4-15H,3,16-17H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWJBMCWAJZLKIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)CC1=CC=CC2=CC=CC=C21)(C3=CC=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxy-2-phenylbutyl)-2-(naphthalen-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a methoxy-phenylbutyl group and a naphthalenyl moiety linked to an acetamide functional group. This structural composition is believed to contribute to its distinct biological properties.

Property Details
IUPAC Name This compound
Molecular Formula C20H23NO2
Molecular Weight 323.40 g/mol
Solubility Soluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may modulate inflammatory pathways and influence cell proliferation through receptor binding and enzyme inhibition.

Potential Mechanisms:

  • Receptor Interaction: The compound may interact with various receptors involved in pain and inflammation.
  • Enzyme Inhibition: It could inhibit enzymes that are critical in inflammatory processes, thereby reducing inflammation.
  • Antioxidant Activity: Potential modulation of oxidative stress markers has been suggested, indicating a protective role against cellular damage.

Anti-inflammatory Properties

Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory effects. For example, studies on related acetamides have shown reductions in pro-inflammatory cytokines such as IL-1β and TNF-α in models of induced arthritis . This suggests that the compound may possess similar anti-inflammatory properties.

Anticancer Potential

There is emerging evidence that compounds with similar structures exhibit anticancer activities. For instance, certain derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The exact pathways remain under investigation, but the potential for development as an anticancer agent is noteworthy.

Case Studies

  • Study on Anti-inflammatory Effects:
    • A study evaluated the anti-inflammatory effects of a related compound in an adjuvant-induced arthritis model in rats. Results indicated significant reductions in paw edema and inflammatory cytokine levels upon treatment with doses comparable to what might be expected for this compound .
  • Anticancer Activity:
    • Preliminary investigations into structurally related compounds have demonstrated their ability to inhibit tumor growth in vitro and in vivo models, suggesting that this compound could share similar properties.

Comparison with Similar Compounds

Table 1: Substituent Variations in Naphthalene-Containing Acetamides

Compound Name N-Substituent Naphthalene Position Key Functional Groups
Target Compound 2-Methoxy-2-phenylbutyl 1-yl Methoxy, phenyl, butyl
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide Morpholinoethyl 2-yloxy Morpholine, ether
N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide Piperidin-1-yl 1-yl Piperidine
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide 3-Chloro-4-fluorophenyl 1-yl Halogens (Cl, F)
2-(Naphthalen-1-yl)-N-(2-phenylethyl)acetamide Phenethyl 1-yl Phenyl, ethyl

Key Observations :

  • The naphthalene position (1-yl vs. 2-yloxy) influences aromatic interactions; 1-yl derivatives are common in enzyme inhibitors (e.g., AChE/BChE) .
  • N-substituents like morpholinoethyl (polar) vs. methoxy-phenylbutyl (bulky, lipophilic) modulate solubility and target selectivity.

Pharmacological Activity Comparisons

Table 2: Reported Bioactivities of Structural Analogs

Compound Name Biological Activity Potency (IC50/EC50) Reference
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide Cytotoxic (HeLa cells) Comparable to cisplatin at 3.16 µM/mL
N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide AChE/BChE inhibition Not Reported
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide Anti-cancer (HCT-1, MCF-7 cells) IC50 < 1 µM
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide Crystallographic stability Not Reported

Key Observations :

  • Cytotoxicity: Morpholinoethyl-naphthalene derivatives (e.g., ) show cisplatin-like activity, suggesting that bulkier substituents (e.g., methoxy-phenylbutyl) may enhance or alter cytotoxic profiles.

Key Observations :

  • Synthesis : Copper-catalyzed click chemistry () and DCC-mediated couplings () are common for naphthalene-containing acetamides.
  • Solubility : Polar substituents (e.g., hydroxy ) enhance aqueous solubility, whereas lipophilic groups (e.g., diphenylethyl ) favor membrane permeability.

Structural Insights from Crystallography

  • Halogen Effects: N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide exhibits robust crystal packing due to halogen bonding, which may improve thermal stability compared to non-halogenated analogs.

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(2-methoxy-2-phenylbutyl)-2-(naphthalen-1-yl)acetamide?

Synthesis typically involves multi-step organic reactions, including:

  • Amide coupling : Reaction of 2-(naphthalen-1-yl)acetic acid with amines like 2-methoxy-2-phenylbutylamine using coupling agents (e.g., EDC/HOBt).
  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for introducing functional groups, as demonstrated in related triazole-acetamide syntheses .
  • Multicomponent reactions : Efficiently assemble complex scaffolds, as seen in analogous 1-amidoalkyl-2-naphthol derivatives . Purification often employs column chromatography or recrystallization, with yields typically <20% for complex intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm substituent connectivity and stereochemistry. For example, naphthalene protons appear as multiplets at δ 7.2–8.3 ppm .
  • IR spectroscopy : Stretching vibrations for amide C=O (~1650–1680 cm1^{-1}) and aromatic C-H (~3050 cm1^{-1}) .
  • HRMS : To verify molecular mass and fragmentation patterns (e.g., [M+H]+^+ peaks) .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Data collection : Mo/Kα radiation (λ = 0.71073 Å) at 296 K, with orthorhombic/monoclinic systems common for acetamides .
  • Software : SHELX suite for structure solution and refinement, ensuring R-factor < 0.05 .
  • Key parameters : Unit cell dimensions (e.g., a = 12.68 Å, b = 9.40 Å for a brominated analog) and hydrogen-bonding networks stabilizing the lattice .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity?

DFT calculations (e.g., B3LYP/6-311+G(d,p)) are used to:

  • Optimize geometry : Compare computed bond lengths/angles with crystallographic data .
  • Frontier orbitals : Analyze HOMO-LUMO gaps (~4–5 eV for naphthyl-acetamides) to assess charge-transfer potential .
  • Thermochemistry : Calculate atomization energies (average error ±2.4 kcal/mol) using hybrid functionals with exact-exchange corrections .

Q. What experimental strategies evaluate its enzyme inhibition (e.g., MAO-A/B, AChE)?

  • In vitro assays :
  • IC50_{50} determination : Dose-response curves using purified enzymes (e.g., MAO-A IC50_{50} ~0.028 mM for a triazole-acetamide analog) .
  • Kinetic studies : Lineweaver-Burk plots to identify competitive/non-competitive inhibition .
    • Molecular docking : AutoDock Vina to predict binding poses in enzyme active sites (e.g., naphthalene stacking with MAO-B FAD cofactor) .

Q. How do steric/electronic ligand modifications influence catalytic activity in metal complexes?

  • Ligand design : Bulky naphthyl groups enhance steric hindrance in Ni(II) complexes, improving cycloalkane oxidation selectivity (e.g., 80% cyclohexanol yield) .
  • Spectroscopic validation : EPR and UV-Vis confirm metal-ligand charge-transfer transitions (λmax_{\text{max}} ~450 nm) .
  • DFT benchmarking : Correlation of computed redox potentials with experimental cyclic voltammetry .

Q. What computational tools analyze intermolecular interactions in its crystal lattice?

  • Hirshfeld surface analysis : Quantify contact contributions (e.g., H···H = 60%, C···H = 25%) .
  • Quantum Topology (QTAIM) : Identify critical bond paths for hydrogen bonds (e.g., N-H···O=C, ~2.8 Å) .
  • Energy frameworks : Visualize stabilization energies from π-π stacking (naphthalene rings) and van der Waals interactions .

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